mGluR1 Antagonist Potency of N-(3-Quinolinyl)-1-adamantanecarboxamide Relative to Reference Antagonists
N-(3-quinolinyl)-1-adamantanecarboxamide exhibits mGluR1 antagonist activity with an IC50 of 52 nM. Its potency lies between the moderately active early lead cis-10 (IC50 20 nM) and more potent advanced mGluR1 antagonists such as FPTQ (IC50 6 nM for human) and NPS 2390 (IC50 5.2 nM) [1][2]. This intermediate potency, combined with a unique quinoline-adamantane scaffold, positions the compound as a valuable tool for investigating structure-activity relationships (SAR) and as a baseline comparator in mGluR1 research programs [3].
| Evidence Dimension | mGluR1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 52 nM |
| Comparator Or Baseline | FPTQ (IC50 = 6 nM for human, 1.4 nM for mouse); NPS 2390 (IC50 = 5.2 nM); cis-10 (IC50 = 20 nM) |
| Quantified Difference | 8.7-fold less potent than FPTQ (human), 10-fold less potent than NPS 2390, 2.6-fold less potent than cis-10 |
| Conditions | Antagonist activity at rat mGluR1 expressed in cerebellar granule cells, assessed by accumulation of [3H]inositol phosphate (for target compound); cell-based signal transduction assays for comparators |
Why This Matters
This intermediate potency provides a useful dynamic range for SAR studies, allowing researchers to test chemical modifications that either improve or attenuate activity, making it a practical scaffold for medicinal chemistry optimization.
- [1] BindingDB. BDBM50231748: quinoline-3-carboxylic acid adamantan-1-ylamide. Antagonist activity at rat mGluR1. IC50: 52 nM. View Source
- [2] Lavreysen, H. et al. [3H]R214127: A novel high-affinity radioligand for the mGlu1 receptor reveals a common binding site shared by multiple allosteric antagonists. Mol. Pharmacol. 2003, 63, 1082-1093. View Source
- [3] Nataraja Sekhar, Y. et al. Comparative molecular field analysis of quinoline derivatives as selective and noncompetitive mGluR1 antagonists. J. Chem. Inf. Model. 2007, 47, 2441-2450. View Source
